molecular formula C14H16ClN3O B2575421 2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide CAS No. 956743-39-8

2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide

Cat. No. B2575421
CAS RN: 956743-39-8
M. Wt: 277.75
InChI Key: KGFGQTIOBSNTKL-UHFFFAOYSA-N
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Description

2-Chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide, commonly referred to as 2-C-N-DMP-P, is an organic compound used in a variety of scientific research applications. This compound has a wide range of biochemical and physiological effects, and is used in a variety of experiments to study the effects of different compounds on different cellular processes.

Scientific Research Applications

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives are recognized for their widespread biological activities, which include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The pharmacophore nature of the pyrazole moiety makes it an interesting template for combinatorial as well as medicinal chemistry. The synthesis of heterocyclic appended pyrazoles under various conditions highlights their potential in extending the categories of heterocyclic systems for the design of more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Pyrazole Derivatives in Organic Synthesis

The versatility of pyrazole derivatives also extends to their use as synthons in organic synthesis. The development of synthetic routes to pentasubstituted 2H-pyrazoles, which are key starting materials for the synthesis of various highly substituted pyrazolines, illustrates the compound's utility in the facile synthesis of hexasubstituted cyclopropanes and other structurally unique heterocycles. Such research underscores the role of pyrazole derivatives in innovating synthetic organic chemistry, potentially offering pathways to novel compounds with significant biological or chemical properties (Baumstark, Vásquez, & Mctush-Camp, 2013).

properties

IUPAC Name

2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-9-4-6-12(7-5-9)18-11(3)14(10(2)17-18)16-13(19)8-15/h4-7H,8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFGQTIOBSNTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=N2)C)NC(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide

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